molecular formula C23H17N3O7 B4139025 N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B4139025
M. Wt: 447.4 g/mol
InChI Key: KAHHJWRQDDDFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FANFT and has been used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of FANFT is not fully understood. However, it has been suggested that FANFT may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This may result in the inhibition of cell growth and division, making FANFT a potential antineoplastic agent.
Biochemical and Physiological Effects
FANFT has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antiviral activity. FANFT has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, making it a potential antineoplastic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of FANFT is its potential applications in various fields, including the synthesis of drugs and pharmaceuticals. FANFT is also relatively easy to synthesize and purify. However, one of the limitations of FANFT is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of FANFT. One possible direction is the further investigation of its potential applications as an antineoplastic agent. Another possible direction is the study of its potential applications in the synthesis of other drugs and pharmaceuticals. Additionally, the development of new and improved synthesis methods for FANFT may also be an area of future research.

Scientific Research Applications

FANFT has been widely used in scientific research due to its potential applications in various fields. It has been used in the synthesis of various drugs and pharmaceuticals, including antineoplastic agents, antimicrobial agents, and antiviral agents. FANFT has also been used as a reagent in the analysis of amino acids and peptides.

properties

IUPAC Name

N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O7/c1-31-19-9-8-14(24-22(27)20-7-4-12-32-20)13-16(19)25-23(28)21-11-10-18(33-21)15-5-2-3-6-17(15)26(29)30/h2-13H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHHJWRQDDDFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-5-(2-nitrophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide
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